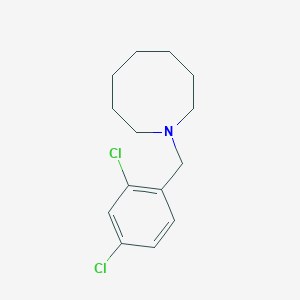

1-(2,4-dichlorobenzyl)azocane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N/c15-13-7-6-12(14(16)10-13)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZGSNGUCUUWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Azocane (B75157) Ring Systems

The synthesis of eight-membered nitrogen heterocycles like azocane presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.org Despite these hurdles, numerous effective strategies have been developed to construct these valuable scaffolds.

The direct cyclization of linear precursors is a primary strategy for forming the azocane ring. These methods often involve the formation of two new bonds or the closure of a pre-formed chain.

Intramolecular Cyclization: One common approach involves the intramolecular reaction of a linear molecule containing nucleophilic and electrophilic ends. For example, the reaction of primary amines with dialdehydes or dihalides can lead to the formation of the azacyclic ring through processes like reductive amination. acs.org

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for synthesizing unsaturated rings of various sizes, including eight-membered systems. wikipedia.org This reaction utilizes metal catalysts, typically ruthenium-based, to form a cycloalkene from a diene precursor. organic-chemistry.org The resulting unsaturated azocine can then be hydrogenated to yield the saturated azocane ring. The efficiency of RCM can be influenced by the catalyst generation and substrate structure. organic-chemistry.orgnih.gov

Cationic Carbocyclization: Brønsted acid-catalyzed cyclization of specific enynes, such as o-alkenyl-o′-alkynylbiaryls, can produce dibenzo-fused eight-membered rings. The regioselectivity of the cyclization, determining whether a seven- or eight-membered ring is formed, can be controlled by the substituent on the alkyne. nih.gov

Palladium-Catalyzed Cyclization: Recent methods include the palladium-catalyzed imidoylative cyclization of certain allenyl isocyanides with aryl halides and nucleophiles to construct eight-membered N-heterocycles under mild conditions. acs.org

Transition metal catalysis has revolutionized the synthesis of N-heterocycles by enabling efficient and selective bond formations. mdpi.com These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches.

Heck Reaction: Intramolecular Heck reactions, which involve the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, can be employed to form medium-sized rings. The use of specific ligands, such as PPh3, can direct the reaction to produce eight-membered benzolactams in good yields. acs.org

C-H Activation: Modern strategies involving the transition-metal-catalyzed activation of C-H bonds have emerged as a powerful, atom-economical method for synthesizing N-heterocycles. researchgate.net Catalysts based on Group 9 metals (Co, Rh, Ir) are particularly effective due to their high reactivity and tolerance for various functional groups under mild conditions. researchgate.net

Supported Metal Catalysts: To enhance sustainability and simplify purification, heterogeneous catalysts are increasingly used. Metals like palladium, copper, and cobalt supported on matrices such as charcoal, silica (B1680970), or fly ash can catalyze cyclization reactions effectively. mdpi.com These supported catalysts can often be recovered and reused, aligning with the principles of green chemistry. mdpi.com

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, has found application in the synthesis of azacycles. This method can be used to convert dicarboxylic acids and primary amines into N-substituted cyclic amines. The reaction is typically catalyzed by an iron complex in the presence of a silane reducing agent. This approach tolerates a variety of functional groups on the amine precursor, affording the corresponding azacycles in good yields. acs.org

Targeted Synthesis of 1-(2,4-Dichlorobenzyl)azocane

The synthesis of the specific target molecule, 1-(2,4-dichlorobenzyl)azocane, involves two key stages: the preparation of the necessary precursors and the subsequent coupling of the 2,4-dichlorobenzyl group to the azocane nitrogen atom.

The primary precursors for the synthesis are azocane (also known as heptamethyleneimine) and a reactive form of the 2,4-dichlorobenzyl moiety.

Synthesis of 2,4-Dichlorobenzonitrile: A common precursor to the benzylamine is 2,4-dichlorobenzonitrile. This can be synthesized from 2,4-dichlorobenzaldehyde by reaction with hydroxylamine hydrochloride to form the intermediate 2,4-dichlorobenzaldoxime, which is then dehydrated using acetic anhydride to yield the nitrile. google.com

Synthesis of 2,4-Dichlorobenzylamine: The reduction of 2,4-dichlorobenzonitrile is a direct route to 2,4-dichlorobenzylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel in the presence of ammonia. chemicalbook.com

Synthesis of 2,4-Dichlorobenzyl Chloride: For N-alkylation reactions, 2,4-dichlorobenzyl chloride is a key electrophile. It can be synthesized from 2,4-dichlorotoluene via free-radical chlorination. google.com

Once the azocane ring and the benzyl (B1604629) precursor are available, they can be coupled using standard organic transformations to form the final product.

N-Alkylation: This is a direct and widely used method for forming carbon-nitrogen bonds. In this protocol, the secondary amine of the azocane ring acts as a nucleophile, attacking an electrophilic benzyl species. The reaction of azocane with 2,4-dichlorobenzyl chloride, typically in the presence of a base to neutralize the HCl byproduct, results in the formation of 1-(2,4-dichlorobenzyl)azocane. This type of SN2 reaction is a fundamental process in amine synthesis. masterorganicchemistry.com

Reductive Amination: Reductive amination, or reductive alkylation, is another powerful method for synthesizing amines. masterorganicchemistry.com This one-pot procedure involves the reaction of azocane with 2,4-dichlorobenzaldehyde. harvard.edu The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild, selective, and tolerant of many functional groups. harvard.eduorganic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. masterorganicchemistry.comharvard.edu Reductive amination is often preferred over direct alkylation as it can avoid issues of overalkylation. masterorganicchemistry.com

Stereoselective Synthesis Approaches for Chiral Azocane Derivatives

The synthesis of chiral azocane derivatives, the core scaffold of 1-(2,4-dichlorobenzyl)azocane, can be achieved through several modern synthetic strategies. These methods focus on establishing stereocenters within the eight-membered ring, a challenging task due to the ring's conformational flexibility. Key approaches include ring-expansion reactions, cycloadditions, and ring-closing metathesis.

One prominent strategy involves the two-carbon ring expansion of smaller, more readily available cyclic amines, such as piperidines. Palladium-catalyzed allylic amine rearrangements have been shown to efficiently convert 2-alkenyl piperidines into their corresponding azocane counterparts. This method is notable for its mild conditions and tolerance of various functional groups. Crucially, the process can proceed with high enantioretention, allowing for the synthesis of enantioenriched azocane systems from chiral piperidine precursors researchgate.netrsc.org.

Another powerful technique is the rhodium-catalyzed cycloaddition–fragmentation process. This method utilizes N-cyclopropylacrylamides, which undergo a directed generation of rhodacyclopentanone intermediates. Subsequent insertion of an alkene component followed by fragmentation yields substituted azocanes acs.org. This strategy provides access to complex polycyclic systems and highlights the reactivity of strained enamide moieties acs.org.

Ring-expansion of piperidines can also be achieved via a metal-free pathway involving a bicyclic azetidinium intermediate. This intermediate can be opened by various nucleophiles, leading to trifluoromethyl azocanes with excellent regio- and diastereoselectivity researchgate.net. While demonstrated for trifluoromethyl derivatives, this approach offers a potential route to other substituted chiral azocanes.

Recent advances in the synthesis of hydrogenated azocine-containing molecules have highlighted a variety of other methods, including Heck reactions, radical cyclizations, and Friedel–Crafts cyclizations, which could be adapted for stereoselective outcomes nih.gov. Chiral auxiliaries, ligands, and catalysts play a pivotal role in directing the stereochemistry in these transformations nih.gov. The use of chiral aziridines as versatile synthetic intermediates, for instance, allows for regio- and stereoselective ring-opening reactions to build complex nitrogen-containing molecules researchgate.netdntb.gov.ua.

| Method | Description | Key Features |

| Palladium-Catalyzed Ring Expansion | Two-carbon ring expansion of 2-alkenyl piperidines to azocanes via allylic amine rearrangement. | Mild conditions, functional group tolerance, high enantioretention. researchgate.netrsc.org |

| Rhodium-Catalyzed Cycloaddition–Fragmentation | N-cyclopropylacrylamides are converted to azocanes through a rhodacyclopentanone intermediate. | Access to complex and strained heterocyclic systems. acs.org |

| Metal-Free Ring Expansion | Formation of a bicyclic azetidinium intermediate from piperidines, followed by nucleophilic opening. | Excellent regio- and diastereoselectivity for certain derivatives. researchgate.net |

| Adaptable Cyclization Reactions | Methods like Heck, radical, and Friedel–Crafts cyclizations can be rendered stereoselective. | Potential for diverse functionalization of the azocane ring. nih.gov |

Derivatization Strategies and Analogue Preparation

Chemical Modifications of the 2,4-Dichlorobenzyl Moiety

The 2,4-dichlorobenzyl group offers several avenues for chemical modification to generate analogues of 1-(2,4-dichlorobenzyl)azocane. The reactivity of this moiety is primarily centered on the aromatic ring.

Further electrophilic aromatic substitution on the dichlorinated ring is challenging due to the deactivating effect of the two chlorine atoms and the benzyl group. However, under harsh conditions, functional groups could potentially be introduced at the 5- or 6-positions. More feasible modifications often involve replacement of the chlorine atoms via nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups or the use of metal catalysis.

A more versatile approach involves the synthesis of analogues by starting with different substituted benzyl alcohols or benzyl halides. For instance, utilizing a 2-chloro-4-fluorobenzyl alcohol or a 2,4-dimethylbenzyl alcohol in the initial N-alkylation of azocane would yield the corresponding analogues directly. The synthesis of various halo-substituted benzyl alcohols has been reported, providing a ready source of precursors for this strategy worldwidejournals.com.

Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, could be employed on a precursor containing a bromo or triflate group in place of one of the chlorine atoms. This would allow for the introduction of a wide variety of aryl, alkyl, or amino substituents onto the benzyl ring, creating a diverse library of compounds.

| Modification Strategy | Description | Potential Reagents/Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of one or both chlorine atoms with a nucleophile. | Strong nucleophiles (e.g., NaOMe, KSR), high temperatures, potentially metal catalysis. | Introduction of alkoxy, thio, or amino groups. |

| Cross-Coupling Reactions | Introduction of new C-C or C-N bonds on the aromatic ring. | Requires a bromo- or triflate-substituted precursor; Pd catalysts with boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig). | Arylated, alkylated, or aminated benzyl moieties. |

| Synthesis from Diverse Precursors | N-alkylation of azocane using a variety of substituted benzyl halides or alcohols. | Precursors like 2,4-difluorobenzyl bromide or 2-chloro-4-methylbenzyl chloride. | Direct synthesis of analogues with varied substitution patterns on the benzyl ring. |

Structural Variations within the Azocane Ring

Introducing structural diversity directly onto the azocane ring is crucial for developing structure-activity relationships. Several synthetic methods allow for the preparation of substituted azocanes that can then be N-benzylated.

Ring-closing metathesis (RCM) is a powerful tool for constructing substituted medium-sized rings. Starting from a suitably functionalized acyclic diene-amine precursor, RCM can yield azocane derivatives with substituents at various positions along the carbon backbone nih.gov. The position and nature of the substituents can be controlled by the design of the linear precursor.

Palladium-catalyzed ring expansion of substituted piperidines, as mentioned earlier, not only provides access to the azocane core but also allows for the introduction of substituents that were present on the initial piperidine ring rsc.org. This preserves existing stereochemistry and provides a route to complex, substituted azocanes.

Furthermore, functionalization of the azocane ring can be achieved post-synthesis. For example, lithiation of an N-protected azocane at the α-position followed by reaction with an electrophile can introduce substituents adjacent to the nitrogen atom. Alternatively, cycloaddition reactions involving a transient, unsaturated azocine intermediate could be envisioned to build more complex, fused-ring systems.

| Strategy | Description | Key Features |

| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene-amine precursor to form the azocane ring. | Allows for the incorporation of substituents at various positions. nih.gov |

| Ring Expansion of Substituted Piperidines | Homologation of a smaller, functionalized ring to the eight-membered azocane. | Retains substituents and stereochemistry from the starting material. researchgate.netrsc.org |

| Post-Synthetic Functionalization | Chemical modification of a pre-formed azocane ring. | Includes methods like α-lithiation/alkylation or reactions on existing functional groups. |

Multi-Component Reactions for Diverse Libraries of Azocane Compounds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials acsgcipr.orgnih.govnih.gov. MCRs are ideally suited for the rapid generation of diverse chemical libraries, making them an attractive, albeit hypothetical, approach for creating a wide range of azocane-based compounds acsgcipr.orgwindows.net.

While no specific MCR has been reported for the direct synthesis of the 1-(2,4-dichlorobenzyl)azocane scaffold, one could design such a reaction. A hypothetical MCR could involve the reaction of an amino-aldehyde, a nucleophile, and a component that facilitates ring closure to form the eight-membered ring. For example, a reaction involving a suitably designed amino-dicarbonyl compound, an amine (like 2,4-dichlorobenzylamine), and a cyclization-inducing reagent could potentially assemble the core structure in a single step.

The primary advantages of using MCRs include:

Diversity: The ability to vary each of the starting components allows for the rapid creation of a large library of structurally diverse analogues nih.gov.

Atom Economy: MCRs are inherently "green" as they minimize waste by incorporating most atoms from the reactants into the final product acsgcipr.org.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to generate complex, drug-like molecules and could potentially be adapted for the synthesis of precursors to azocane systems nih.gov. The development of novel MCRs continues to be a significant area of research in organic and medicinal chemistry, offering a powerful tool for future drug discovery efforts involving scaffolds like azocane nih.govresearchgate.net.

In Vitro Pharmacological Investigations and Target Engagement Studies

Enzyme Inhibition Profiling of 1-(2,4-Dichlorobenzyl)azocane and Analogues

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Potential

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of neurological disorders like depression and Parkinson's disease. criver.comwikipedia.org These enzymes exist in two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor specificities. criver.comnih.gov The selective inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease. mdpi.com

A study investigating a series of small aromatic amide derivatives as potential MAO inhibitors identified compounds with significant activity. nih.gov For instance, N-(2,4-dinitrophenyl)benzo[d] semanticscholar.orgmdpi.comdioxole-5-carboxamide was found to be a reversible and competitive inhibitor of MAO-B with an IC50 value of 56 nM. nih.gov Another analogue, N-(2,4-dinitrophenyl)benzamide, showed a preference for MAO-A with an IC50 of 126 nM. nih.gov Furthermore, a study on 1,2,4-oxadiazin-5(6H)-one derivatives revealed their potential as human MAO inhibitors, with some compounds showing potent MAO-B inhibition. nih.govmdpi.com Specifically, certain substituted derivatives were identified as potent MAO-B inhibitors, suggesting their potential as lead compounds for developing treatments for Parkinson's disease. nih.govmdpi.com

The inhibitory activity of various compounds against MAO-A and MAO-B is summarized in the table below.

| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |

| N-(2,4-Dinitrophenyl)benzo[d] semanticscholar.orgmdpi.comdioxole-5-carboxamide | MAO-B | 0.056 | nih.gov |

| N-(2,4-Dinitrophenyl)benzamide | MAO-A | 0.126 | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | mdpi.com |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |

| 1,2,4-Oxadiazin-5(6H)-one derivative 5f | MAO-B | 0.900 | nih.gov |

| 1,2,4-Oxadiazin-5(6H)-one derivative 7c | MAO-B | 0.371 | nih.gov |

Cholinesterase (AChE and BChE) Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating acetylcholine (B1216132) levels in the nervous system. Their inhibition is a key strategy in managing Alzheimer's disease. nih.gov A study on benzimidazole-based thiazole (B1198619) analogues found that they exhibited good inhibitory potential against both AChE and BChE, with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. semanticscholar.org Some of these analogues were even more potent than the standard drug, Donepezil. semanticscholar.org

Similarly, a series of novel compounds were synthesized and evaluated for their inhibitory activities against AChE and BChE. mdpi.com One compound, in particular, demonstrated strong inhibitory effects on both enzymes, with an IC50 of 0.39 µM for AChE and 0.28 µM for BChE. mdpi.com Furthermore, azinane-triazole based derivatives have also been identified as potent inhibitors of AChE and BChE. nih.govnih.gov

The inhibitory activities of various analogues against AChE and BChE are presented in the table below.

| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-based thiazole analogues | AChE | 0.10 - 11.10 | semanticscholar.org |

| Benzimidazole-based thiazole analogues | BChE | 0.20 - 14.20 | semanticscholar.org |

| Donepezil (Standard) | AChE | 2.16 | semanticscholar.org |

| Donepezil (Standard) | BChE | 4.5 | semanticscholar.org |

| Compound 8i | AChE | 0.39 | mdpi.com |

| Compound 8i | BChE | 0.28 | mdpi.com |

| Azinane-triazole derivative 12d | AChE | 0.73 | nih.gov |

| Azinane-triazole derivative 12d | BChE | 0.017 | nih.gov |

| Azinane-triazole derivative 12m | BChE | 0.038 | nih.gov |

Glycosidase Inhibition Assays (e.g., α-Glucosidase)

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that prevent the digestion of carbohydrates, thereby controlling postprandial hyperglycemia. wikipedia.org Research into novel α-glucosidase inhibitors has identified several promising compounds. For instance, a series of butenolide derivatives isolated from a marine fungus, Aspergillus terreus, exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 15.7 to 53.1 µM, significantly lower than the positive control, acarbose (B1664774) (IC50 = 154.7 µM). frontiersin.org

Additionally, novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values in the range of 5.44 to 50.45 µM. rsc.org One compound bearing a chloro and rhodanine group was found to be the most active. rsc.org Furthermore, some triazole-bearing azinane analogues and pyridazine (B1198779) carboxylate derivatives have also demonstrated significant α-glucosidase inhibitory potential. nih.govnih.govnih.gov

The table below summarizes the α-glucosidase inhibitory activity of various compounds.

| Compound/Analogue | IC50 (µM) | Reference |

| Butenolide derivatives | 15.7 - 53.1 | frontiersin.org |

| Acarbose (Standard) | 154.7 | frontiersin.org |

| Thiazolidine-2,4-dione/rhodanine derivatives | 5.44 - 50.45 | rsc.org |

| Azinane-triazole derivative 12d | 36.74 | nih.gov |

| Pyridazine carboxylate derivative 10k | 1.7 | nih.gov |

| Acarbose (Standard) | 173 | nih.gov |

Lipoxygenase Enzyme Inhibition Screening

Lipoxygenases (LOXs) are enzymes involved in the inflammatory cascade and are considered targets for anti-inflammatory therapies. nih.govnih.gov Various studies have screened for novel LOX inhibitors. For example, a series of coumarin (B35378) derivatives were evaluated for their lipoxygenase inhibitory activity, with inhibition ranging from 7.1% to 96.6%. mdpi.com The most potent inhibitor was found to be 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one. mdpi.com

Furthermore, pyrazoline derivatives have also been investigated for their lipoxygenase inhibitory activities. scispace.com In one study, a compound isolated from Millettia ovalifolia, 7-hydroxy-6-methoxy-2H-chromen-2-one, exhibited significant LOX inhibitory activity with an IC50 value of 116.83 µM. who.int

The inhibitory potential of different compounds against lipoxygenase is detailed in the table below.

| Compound/Analogue | Inhibition (%) | IC50 (µM) | Reference |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6 | - | mdpi.com |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 91.0 (Lipid Peroxidation) | - | mdpi.com |

| 7-Hydroxy-6-methoxy-2H-chromen-2-one | - | 116.83 | who.int |

| Baicalein (Standard) | - | 22.1 | who.int |

| Tenidap sodium (Standard) | - | 41.6 | who.int |

Xanthine (B1682287) Oxidase Inhibition Activity

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. brieflands.comnih.gov Inhibition of XO is a primary therapeutic strategy for managing gout and hyperuricemia. mdpi.commdpi.com Several classes of compounds have been explored for their XO inhibitory potential. For instance, febuxostat, a potent XO inhibitor, has inspired the development of derivatives with significant activity. nih.gov

Research on flavonoids has also revealed their potential as XO inhibitors, with some demonstrating stronger activity than the standard drug allopurinol. brieflands.com Furthermore, a study on 1,6-dihydropyrimidine-5-carboxylic acids identified novel XO inhibitors with remarkable activities. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors with the XO protein, highlighting key interactions with residues such as Glu802, Arg880, and Phe914. nih.gov

The table below presents the xanthine oxidase inhibitory activity of various compounds.

| Compound/Analogue | IC50 (nM) | Reference |

| Febuxostat inspired derivative 10 | 5.8 | nih.gov |

| 2-Phenyl-4-methyl-1,3-selenazole-5-carboxylic acid analogue 11 | 5.5 | nih.gov |

| 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivative 22 | 18 | nih.gov |

| (1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde derivative 32 | 600 | nih.gov |

Serine Protease Inhibition Mechanism (e.g., HCV Serine Protease)

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, including viral replication. nih.govmdpi.com The hepatitis C virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication and a key drug target. nih.govnih.gov Research has focused on developing inhibitors that can block the activity of this protease. drugbank.com

Novel small molecules based on a tryptophan derivative scaffold have been identified as HCV NS3/4A protease inhibitors. nih.gov One such compound exhibited an EC50 of 0.64 µM in a viral replication assay and directly inhibited the protease with an IC50 of 4.60 µM. nih.gov Importantly, this compound retained its potency against a common drug-resistant mutant (D168A). nih.gov Other studies have explored different scaffolds, such as 1,3-diazetidine-2,4-diones, which have shown high activity against various human serine proteases like cathepsin G and chymotrypsin. nih.gov

The inhibitory activity of different compounds against serine proteases is shown below.

| Compound/Analogue | Target Enzyme | IC50 (nM) | EC50 (µM) | Reference |

| Tryptophan derivative 22 | HCV NS3/4A Protease | 4600 | 0.64 | nih.gov |

| 1,3-Diazetidine-2,4-dione derivative 1 | Human Cathepsin G | 0.39 | - | nih.gov |

| 1,3-Diazetidine-2,4-dione derivative 1 | α-Chymotrypsin | 0.69 | - | nih.gov |

| 1,3-Diazetidine-2,4-dione derivative 6 | Human Chymase | 0.85 | - | nih.gov |

In Vitro Pharmacological Profile of 1-(2,4-dichlorobenzyl)azocane Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, specific in vitro pharmacological data for the chemical compound 1-(2,4-dichlorobenzyl)azocane is not publicly available. As a result, a detailed article on its receptor binding and modulation studies, as requested, cannot be generated at this time.

Research into compounds with similar structural features, such as azocane-substituted pyrazolines, indicates that this chemical class is of interest for its potential interaction with cannabinoid receptors. For instance, a patent for azocane-substituted pyrazoline compounds suggests they possess a high affinity for cannabinoid receptors, particularly the CB1 receptor, and may act as modulators (agonists, antagonists, or inverse agonists). These findings point to the potential for compounds containing both the azocane (B75157) and dichlorophenyl moieties to be pharmacologically active within the endocannabinoid system.

Furthermore, broader research into azocane derivatives shows their utility as intermediates in the synthesis of other pharmaceutically relevant molecules, including some that interact with G Protein-Coupled Receptors (GPCRs) like neurokinin 1 (NK1) receptors. Similarly, studies on other substituted azocane compounds have explored their interactions with various GPCRs.

However, without specific studies on 1-(2,4-dichlorobenzyl)azocane , it is not possible to provide scientifically accurate details regarding its binding affinity for cannabinoid receptors (CB1 and CB2), its interactions with other GPCRs, or its potential effects on other targets such as AMPA or NK1 receptors. Methodologies typically used to determine such properties include:

Radioligand Binding Assays: To determine the affinity of a compound for a receptor.

Fluorescence-Based Receptor Binding Assays: To study the kinetics of ligand-receptor interactions.

Competitive Binding Assays: To measure how a compound competes with a known ligand for a receptor binding site.

The generation of data tables and detailed research findings for 1-(2,4-dichlorobenzyl)azocane must await the publication of dedicated in vitro pharmacological investigations.

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Functional Modulation

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are crucial for determining the preliminary biological activity and potential therapeutic applications of a novel chemical entity. For 1-(2,4-dichlorobenzyl)azocane, these assays were designed to evaluate its performance in two key areas: as an anti-mycobacterial agent and as a neuroprotective compound.

The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the discovery of new and effective antitubercular agents. unila.ac.id Heterocyclic compounds, including those containing nitrogen, have shown promise in this area. frontiersin.orgnih.gov The assessment of 1-(2,4-dichlorobenzyl)azocane's activity against Mycobacterium tuberculosis is a critical step in evaluating its potential as a novel anti-TB drug.

The primary method for assessing antitubercular activity in vitro is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ibbj.org Standard laboratory strains of M. tuberculosis, such as H37Rv, are typically used for these assays. nih.govsemanticscholar.orgut.ac.ir The microplate Alamar blue assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against M. tuberculosis. ibbj.orgdovepress.com

Detailed Research Findings

| Compound Name | Strain | MIC (μg/mL) |

| 1-(2,4-dichlorobenzyl)azocane | Mycobacterium tuberculosis H37Rv | Data not available |

Table 1: Anti-Mycobacterium tuberculosis Activity of 1-(2,4-dichlorobenzyl)azocane. This table is intended to show the Minimum Inhibitory Concentration (MIC) of the compound against the H37Rv strain of M. tuberculosis. Currently, no specific data is available.

Neurodegenerative diseases are often characterized by progressive loss of neuronal structure and function, where neuroinflammation and oxidative stress play significant roles. nih.gov Compounds that can protect neurons from cytotoxic insults are of great interest for therapeutic development. nih.govmdpi.com The evaluation of 1-(2,4-dichlorobenzyl)azocane's ability to inhibit neurocytotoxicity provides insight into its potential as a neuroprotective agent.

In vitro neurocytotoxicity assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death and then treating the cells with the test compound to assess its protective effects. mdpi.com Common cell lines used for these assays include human neuroblastoma cells (e.g., SH-SY5Y) and mouse hippocampal cells. nih.gov Cytotoxicity can be induced by various agents, such as hydrogen peroxide (H2O2) to model oxidative stress, or lipopolysaccharide (LPS) to mimic neuroinflammation. nih.gov The viability of the cells is often measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function. nih.gov

Detailed Research Findings

Specific experimental data on the neurocytotoxicity inhibitory effects of 1-(2,4-dichlorobenzyl)azocane are not publicly available. Research on structurally related compounds, such as certain thiourea (B124793) derivatives, has shown cytotoxic activity against various cancer cell lines, with some compounds exhibiting high potency (IC50 from 1.5 to 8.9 µM). nih.gov However, cytotoxicity against cancer cells does not directly translate to neuroprotective effects. The assessment of neuroprotection requires specific assays that model neuronal injury. nih.govmdpi.com Without such data for 1-(2,4-dichlorobenzyl)azocane, its potential in this area remains undetermined.

| Compound Name | Cell Line | Neurotoxin | Inhibition of Neurocytotoxicity (%) |

| 1-(2,4-dichlorobenzyl)azocane | e.g., SH-SY5Y | e.g., H2O2 | Data not available |

Table 2: Neurocytotoxicity Inhibitory Effects of 1-(2,4-dichlorobenzyl)azocane. This table is designed to present the percentage of neurocytotoxicity inhibition by the compound in a specific cell line and neurotoxin model. Currently, no specific data is available.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The initial step in an SAR study is to identify the essential structural components—pharmacophores—responsible for the compound's biological effects. For 1-(2,4-dichlorobenzyl)azocane, this would involve determining which parts of the molecule are crucial for its interaction with a biological target. Researchers would synthesize and test a series of analogs to understand the importance of:

The Azocane (B75157) Ring: Is the eight-membered saturated nitrogen-containing ring essential for activity?

The Benzyl (B1604629) Group: Is the presence of a benzyl substituent on the nitrogen atom of the azocane ring necessary?

The Dichloro-Substitution Pattern: Are the chlorine atoms on the phenyl ring critical, and is their specific 2,4-positioning important?

Without experimental data, it is impossible to definitively state which of these features are key for any potential biological activity of 1-(2,4-dichlorobenzyl)azocane.

Impact of 2,4-Dichlorobenzyl Moiety Modifications on Potency and Selectivity

Once the importance of the 2,4-dichlorobenzyl group is established, researchers would systematically modify this part of the molecule to optimize potency (the concentration of the drug required to produce a specific effect) and selectivity (the drug's ability to bind to its intended target over others). This would involve synthesizing analogs with changes to:

Number and Position of Chlorine Atoms: How does changing the number of chlorine substituents (e.g., monochloro, trichloro) or their position on the phenyl ring (e.g., 3,4-dichloro, 2,6-dichloro) affect activity?

Nature of the Substituents: What is the effect of replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups?

Aromatic Ring System: Would replacing the phenyl ring with other aromatic or heteroaromatic systems enhance or diminish activity?

A hypothetical data table illustrating such a study is presented below. The values for biological activity (e.g., IC₅₀, which measures the concentration of a substance needed to inhibit a biological process by 50%) are purely illustrative due to the absence of real data.

Table 1: Illustrative SAR of 2,4-Dichlorobenzyl Moiety Modifications

| Compound | R1 | R2 | Biological Activity (IC₅₀, nM) - Hypothetical | Selectivity vs. Target B (Fold) - Hypothetical |

| 1 | Cl | Cl | 50 | 100 |

| 2 | H | Cl | 200 | 50 |

| 3 | Cl | H | 150 | 75 |

| 4 | F | F | 100 | 90 |

| 5 | Br | Br | 75 | 110 |

| 6 | CH₃ | Cl | 500 | 20 |

Influence of Azocane Ring Conformation and Substitution Patterns

The azocane ring, being an eight-membered ring, can adopt various low-energy conformations. The specific conformation of this ring can significantly influence how the entire molecule fits into a biological target's binding site. An SAR study would explore:

Ring Conformation: How does the flexibility or rigidity of the azocane ring impact activity? Computational studies and spectroscopic analysis would be used to predict and confirm the preferred conformations.

Ring Substitution: What is the effect of adding substituents at different positions on the azocane ring? This would help to probe the space around the binding pocket and could lead to additional beneficial interactions.

Ring Size: How does changing the size of the nitrogen-containing ring (e.g., to a seven-membered azepane or a nine-membered azonane) affect activity and selectivity?

An illustrative data table for this aspect of the SAR study is shown below.

Table 2: Illustrative SAR of Azocane Ring Modifications

| Compound | Ring System | Substitution | Biological Activity (IC₅₀, nM) - Hypothetical |

| 1 | Azocane | None | 50 |

| 7 | Azepane | None | 150 |

| 8 | Azonane | None | 300 |

| 9 | Azocane | 4-Methyl | 80 |

| 10 | Azocane | 5-Hydroxy | 120 |

Design Principles for Novel Azocane-Based Ligands

The culmination of the SAR findings would lead to the formulation of design principles for new, improved ligands. Based on the hypothetical data, some design principles might include:

A large, hydrophobic substituent on the azocane nitrogen is preferred, with a dichlorinated benzyl group showing good initial activity.

The 2,4-substitution pattern on the phenyl ring appears optimal for potency.

The eight-membered azocane ring is superior to smaller or larger rings for this particular biological target.

Substitution on the azocane ring is generally not well-tolerated, suggesting a tight fit in that region of the binding site.

These principles would then guide the rational design of future generations of compounds with potentially enhanced therapeutic properties.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

To illustrate the potential interactions of 1-(2,4-dichlorobenzyl)azocane, a hypothetical docking study can be considered against a well-characterized biological target such as acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

The active site of human AChE (PDB ID: 4EY7) is located at the bottom of a deep and narrow gorge and is characterized by a catalytic triad (B1167595) (Ser203, His447, Glu334) and a peripheral anionic site (PAS). The active site gorge contains several key amino acid residues that can interact with ligands, including Trp86, Tyr133, Tyr337, and Phe338.

A molecular docking simulation of 1-(2,4-dichlorobenzyl)azocane into the active site of AChE would likely predict the following binding interactions:

Hydrophobic Interactions: The 2,4-dichlorobenzyl group is expected to form significant hydrophobic and π-π stacking interactions with the aromatic residues in the active site, such as Trp86 and Tyr337. The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction.

Van der Waals Interactions: The azocane (B75157) ring, being a flexible eight-membered ring, can adopt a conformation that maximizes van der Waals contacts with the hydrophobic pocket of the active site.

Hydrogen Bonding: While the parent 1-(2,4-dichlorobenzyl)azocane lacks classical hydrogen bond donors, the nitrogen atom of the azocane ring can act as a hydrogen bond acceptor.

The predicted binding mode would provide a static snapshot of the most probable interaction between the ligand and the receptor, forming the basis for further analysis and optimization.

Docking programs employ scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in kcal/mol. plos.org A lower binding affinity score generally indicates a more favorable interaction. The interaction energy is a component of the binding affinity and represents the sum of electrostatic and van der Waals interactions between the ligand and the receptor.

While specific experimental data for 1-(2,4-dichlorobenzyl)azocane is not available, a hypothetical table of predicted binding affinities and interaction energies for 1-(2,4-dichlorobenzyl)azocane and a reference AChE inhibitor, Donepezil, is presented below for illustrative purposes.

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Energy (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| 1-(2,4-dichlorobenzyl)azocane | -9.8 | -11.5 | Trp86, Tyr133, Tyr337, Phe338 |

| Donepezil (Reference) | -11.2 | -13.1 | Trp86, Trp286, Tyr337, Phe338 |

These predicted values would suggest that 1-(2,4-dichlorobenzyl)azocane has the potential to be a potent inhibitor of AChE, warranting further investigation.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and conformational preferences of a molecule. researchgate.net

DFT calculations can be employed to determine the electronic structure of 1-(2,4-dichlorobenzyl)azocane. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govdoaj.org A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and regions susceptible to electrophilic and nucleophilic attack. For 1-(2,4-dichlorobenzyl)azocane, the MEP would likely show negative potential around the chlorine atoms and the nitrogen atom of the azocane ring, indicating their potential to interact with positively charged regions of a receptor.

A hypothetical table of calculated electronic properties for 1-(2,4-dichlorobenzyl)azocane is shown below.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates high stability and low reactivity |

DFT calculations can be used to perform a conformational analysis by optimizing the geometry of different possible conformers and calculating their relative energies. This analysis would identify the most stable, low-energy conformation of 1-(2,4-dichlorobenzyl)azocane in the gas phase or in a solvent continuum model.

A hypothetical table summarizing the relative energies of different conformers of 1-(2,4-dichlorobenzyl)azocane is presented below.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Boat-Chair | 0.00 | 75.3 |

| Twist-Boat | 1.25 | 14.1 |

| Crown | 2.50 | 10.6 |

These results would suggest that the boat-chair conformation is the most populated at room temperature.

Molecular Dynamics Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrowan.edu An MD simulation of the 1-(2,4-dichlorobenzyl)azocane-AChE complex would provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

An MD simulation would typically be run for several nanoseconds to observe the dynamic behavior of the system. The trajectory of the simulation can be analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

A summary of typical parameters for an MD simulation is provided in the table below.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

The results of the MD simulation would provide a more realistic and comprehensive understanding of the interaction between 1-(2,4-dichlorobenzyl)azocane and its potential biological target, complementing the findings from molecular docking and quantum chemical calculations.

QSAR Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The process of developing a QSAR model typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, are used to create a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using various statistical metrics and external validation with the test set. nih.gov

While QSAR studies have been successfully applied to various classes of compounds, including azaindole derivatives nih.gov, nitro-derivatives of heterocyclic compounds eurekaselect.com, and benzoxazines nih.gov, to predict their activities, no such studies have been published for 1-(2,4-dichlorobenzyl)azocane . The absence of such research means there are no specific QSAR models, predictive activity data, or associated research findings to report for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (e.g., FTIR) for Structural Confirmation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for confirming the presence of key functional groups within a molecule. For 1-(2,4-dichlorobenzyl)azocane, an FTIR spectrum would be expected to display characteristic absorption bands that confirm its structure.

The analysis would focus on identifying vibrations corresponding to the different parts of the molecule: the 2,4-dichlorobenzyl group and the azocane (B75157) ring.

Expected Characteristic FTIR Absorption Bands:

Aromatic C-H Stretching: Aromatic compounds typically show multiple bands in the 3100-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds on the benzene (B151609) ring. nih.gov

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the azocane ring would exhibit symmetric and asymmetric stretching vibrations, generally appearing in the 3000-2850 cm⁻¹ range. mdpi.com

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the azocane ring, now attached to the benzyl (B1604629) group, would likely be observed in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: The carbon-carbon double bond stretching within the dichlorophenyl ring would produce characteristic bands in the 1600-1450 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine substituents on the aromatic ring would be confirmed by strong absorptions in the fingerprint region, typically around 850-550 cm⁻¹. The specific positions would be indicative of the 1,2,4-trisubstitution pattern.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups in the azocane ring would be expected in the 1470-1440 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively. nih.gov

By comparing the observed spectrum with reference spectra of 2,4-dichlorobenzyl derivatives and N-substituted azocanes, the successful synthesis and structural integrity of the compound could be verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals in 1-(2,4-dichlorobenzyl)azocane.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Aromatic Protons: The three protons on the 2,4-dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Their splitting pattern (e.g., a doublet, a doublet of doublets) would confirm the 2,4-substitution pattern.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the azocane nitrogen to the phenyl ring would likely appear as a singlet around δ 3.5-4.5 ppm.

Azocane Protons: The protons on the seven methylene groups of the azocane ring would resonate in the upfield region (typically δ 1.5-3.0 ppm). The signals for the protons on the carbons adjacent to the nitrogen (α-protons) would be shifted further downfield compared to the other ring protons (β, γ, δ-protons) due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: Six signals would be expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms showing characteristic shifts.

Benzylic Carbon: A single signal for the benzylic -CH₂- carbon would be expected.

Azocane Carbons: Signals for the seven carbons of the azocane ring would appear in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons alpha to the nitrogen would be the most downfield among the ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(2,4-dichlorobenzyl)azocane (C₁₄H₁₉Cl₂N), the expected exact molecular weight is approximately 271.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern of this peak, which would show characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ signals in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.

Expected Fragmentation Patterns: A primary fragmentation pathway would be the cleavage of the benzylic C-N bond.

2,4-Dichlorobenzyl Cation: A prominent peak would be expected at m/z 159 (for ³⁵Cl isotopes), corresponding to the stable [C₇H₅Cl₂]⁺ cation. This fragment would also exhibit the characteristic isotopic pattern for two chlorines.

Azocane-related Fragments: Cleavage could also lead to fragments originating from the azocane ring.

High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the molecular ion and key fragments with very high accuracy, providing definitive confirmation of the chemical formula. umich.edu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of 1-(2,4-dichlorobenzyl)azocane after its synthesis and for the assessment of its final purity.

Isolation:

Column Chromatography: Following synthesis, the crude product would typically be purified using column chromatography. rsc.org A stationary phase like silica (B1680970) gel would be used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent would be optimized to effectively separate the desired product from unreacted starting materials and by-products.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reverse-phase HPLC method would likely be employed, using a C18 column. sielc.com The mobile phase could consist of a mixture of acetonitrile (B52724) and water, possibly with an acid modifier like formic acid for better peak shape. sielc.com The purity would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography could also be a suitable technique for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. When coupled with a mass spectrometer (GC-MS), this technique provides separation and mass-based identification of the main component and any impurities simultaneously. nih.govumich.edu

The choice of method would depend on the compound's specific properties, such as its polarity and thermal stability.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Azocane-Based Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding the biological roles of proteins and other cellular targets. rsc.orgyoutube.com A well-characterized azocane-based molecule could serve as a scaffold for creating such probes. Future research could focus on:

Synthesis of Fluorescently Labeled Probes: Attaching a fluorophore to the 1-(2,4-dichlorobenzyl)azocane scaffold would enable researchers to visualize its localization within cells and tissues, providing insights into its potential biological targets.

Affinity-Based Probes: Modification of the compound to include a reactive group for covalent labeling or a tag for affinity purification could help in identifying its binding partners within the proteome.

Selectivity Profiling: A critical aspect of probe development is ensuring high selectivity for its intended target over other proteins. chemicalprobes.org Extensive screening against a panel of kinases and other enzymes would be necessary to validate the probe's specificity.

Exploration of New Biological Targets and Mechanisms of Action

The biological activity of many small molecules is often discovered through screening against various cellular and biochemical assays. For a novel compound like 1-(2,4-dichlorobenzyl)azocane, a broad-based screening approach could uncover new biological targets and mechanisms of action. This could involve:

High-Throughput Screening: Testing the compound against large libraries of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could identify initial hits.

Phenotypic Screening: Assessing the compound's effect on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation, in various cell lines could provide clues about its biological function. nih.gov

Mechanism of Action Studies: Once a biological effect is observed, further studies would be needed to elucidate the underlying mechanism. This could involve techniques like gene expression profiling, proteomics, and cellular imaging.

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

The successful development of new chemical entities often requires a multidisciplinary approach. Collaborative efforts between medicinal chemists, chemical biologists, and pharmacologists would be essential for advancing the study of novel azocane (B75157) derivatives. Such initiatives could foster:

Synergistic Expertise: Medicinal chemists could focus on optimizing the synthesis and structure-activity relationships of azocane derivatives, while chemical biologists could develop and utilize probes to study their biological function. nih.gov

Access to Resources: Collaborations can provide access to specialized equipment, screening libraries, and disease models that may not be available to a single research group.

Accelerated Translation: By working together, researchers can more efficiently move promising compounds from initial discovery to preclinical evaluation.

While specific data on 1-(2,4-dichlorobenzyl)azocane is currently elusive, the broader field of azocane chemistry and its potential applications in medicinal chemistry and chemical biology present exciting avenues for future research. The development and characterization of novel derivatives, guided by the principles of chemical probe design and collaborative research, could lead to the discovery of valuable new tools and therapeutic leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.